molecular formula C19H17N3O4S2 B2926238 N-(4-(indoline-1-carbonyl)thiazol-2-yl)-4-methoxybenzenesulfonamide CAS No. 1021065-83-7

N-(4-(indoline-1-carbonyl)thiazol-2-yl)-4-methoxybenzenesulfonamide

Cat. No. B2926238
M. Wt: 415.48
InChI Key: CWNKWUYVLMKXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-(indoline-1-carbonyl)thiazol-2-yl)-4-methoxybenzenesulfonamide” is a synthetic organic compound that has recently gained attention in the scientific community due to its potential applications in various fields of research and industry. It is a derivative of benzenesulfonamide, a common motif in many drugs and medicinal compounds .


Synthesis Analysis

A highly efficient protocol was developed for the synthesis of 3-(indoline-1-carbonyl)-N-(substituted) benzene sulfonamide analogs with excellent yields . The new 3-(indoline-1-carbonyl)-N-(substituted) benzene sulfonamide derivatives were evaluated in vitro anticancer activity against a series of different cell lines .

Scientific Research Applications

Anticancer Applications

Aminothiazole-paeonol derivatives, including compounds related to "N-(4-(indoline-1-carbonyl)thiazol-2-yl)-4-methoxybenzenesulfonamide," have shown promising anticancer effects. In particular, one study synthesized and characterized these derivatives, evaluating their anticancer efficacy against several cancer cell lines. The findings indicated significant inhibitory activity against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines, suggesting these compounds as potential lead agents for developing new anticancer treatments (Tsai et al., 2016).

Photodynamic Therapy for Cancer Treatment

Research into zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base has highlighted their utility in photodynamic therapy (PDT), a treatment modality for cancer. These compounds exhibit significant fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent Type II photosensitizers. Such features are crucial for the effective treatment of cancer through PDT, underlining the therapeutic potential of these derivatives in cancer management (Pişkin et al., 2020).

Antitubercular Potential

The compound "N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide" demonstrated potential as an antitubercular agent. Its inhibitory activity against the enoyl reductase enzyme of Mycobacterium tuberculosis was explored, providing insights into its plausible inhibitory action and suggesting a potential application in treating tuberculosis (Purushotham & Poojary, 2018).

properties

IUPAC Name

N-[4-(2,3-dihydroindole-1-carbonyl)-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c1-26-14-6-8-15(9-7-14)28(24,25)21-19-20-16(12-27-19)18(23)22-11-10-13-4-2-3-5-17(13)22/h2-9,12H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNKWUYVLMKXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(indoline-1-carbonyl)thiazol-2-yl)-4-methoxybenzenesulfonamide

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